5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one
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Overview
Description
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an acetyl group, a fluorophenyl group, and a methyl group, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-2-(4-chlorophenyl)-5-methyloxazol-4(5H)-one
- 5-Acetyl-2-(4-bromophenyl)-5-methyloxazol-4(5H)-one
- 5-Acetyl-2-(4-methylphenyl)-5-methyloxazol-4(5H)-one
Uniqueness
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to its analogs .
Biological Activity
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one (CAS No. 18354-42-2) is a synthetic organic compound belonging to the oxazole class. Its unique structure, characterized by an acetyl group and a 4-fluorophenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₀FNO₃
- Molecular Weight : 235.21 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 317.8ºC
- LogP : 0.91240
These properties suggest that the compound has favorable characteristics for biological interactions, including enhanced lipophilicity due to the fluorine atom, which can influence its absorption and distribution in biological systems.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of the immune response. The following table summarizes key findings related to its anti-inflammatory activity:
Study Type | Findings |
---|---|
In vitro assays | Inhibition of COX and LOX activities |
Cytokine assays | Reduced levels of TNF-α and IL-6 |
Pain models | Significant reduction in pain response in animal models |
The mechanisms underlying the biological activity of this compound involve several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Interaction with Receptors : The structural features allow it to bind effectively to various biological targets, enhancing its therapeutic potential.
Case Studies
Recent research has explored the pharmacological applications of this compound in various disease models:
- Arthritis Models : In animal studies simulating arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.
- Cancer Research : Preliminary findings suggest that this compound may also exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines through apoptosis induction.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains fluorine; potential anti-inflammatory | Significant |
5-Acetyl-2-(phenyl)oxazol-4(5H)-one | No fluorine; similar structure | Moderate |
6-Acetyl-2-(4-chlorophenyl)oxazol-4(5H)-one | Chloro substitution; different properties | Variable |
2-Methyl-5-acetyloxazole | Simpler structure; lacks phenolic substitution | Limited |
This table illustrates how the presence of a fluorine atom in the phenyl ring enhances the biological activity compared to other related compounds.
Properties
CAS No. |
18354-42-2 |
---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
InChI Key |
XLKISOUYGGAVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
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